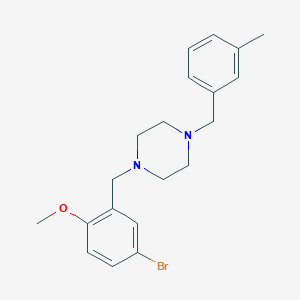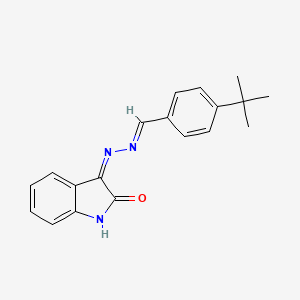![molecular formula C18H23ClN2O3 B6121165 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide, commonly known as CHP or α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in the 1960s and gained popularity in the 2010s as a recreational drug. However,
作用機序
The exact mechanism of action of CHP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in its stimulant effects.
Biochemical and Physiological Effects
CHP has been shown to have a variety of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, hyperactivity, and agitation. CHP has been shown to have addictive properties, similar to other psychostimulants.
実験室実験の利点と制限
CHP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure. It has been used as a model compound to study the effects of other cathinones on the central nervous system. However, CHP has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which makes it challenging to use in lab experiments.
将来の方向性
There are several future directions for research on CHP. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). CHP has been shown to increase focus and attention in animal studies. Another area of research is its potential as a treatment for depression. CHP has been found to increase the release of serotonin, which is a neurotransmitter that is often targeted in the treatment of depression. Finally, there is a need for more research on the long-term effects of CHP use, particularly on the brain and other organs.
合成法
The synthesis of CHP involves the reaction of 1-phenyl-2-propanone with hydroxylamine hydrochloride to form the intermediate 1-phenyl-2-nitropropene. The reduction of this intermediate with lithium aluminum hydride produces 1-phenyl-2-amino-propane. The final step involves the condensation of this compound with pentanoic acid to form CHP.
科学的研究の応用
CHP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent psychostimulant, similar to other cathinones such as methcathinone and mephedrone. CHP has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
特性
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-2-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-12(2)8-16(22)18(24)20-15-10-17(23)21(11-15)7-6-13-4-3-5-14(19)9-13/h3-5,9,12,15H,6-8,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVZGGWEIKOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
![1-methyl-N-(1-phenylpropyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6121085.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6121087.png)

![3-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B6121090.png)
![4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2,6-dimethylphenol](/img/structure/B6121116.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)

![2,5-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6121163.png)
